molecular formula C19H15N3S B2717759 3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine CAS No. 332119-55-8

3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine

Cat. No.: B2717759
CAS No.: 332119-55-8
M. Wt: 317.41
InChI Key: GCTBOIHKNFXLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antifolate and Antimicrobial Agents

Sulfanyl-substituted pyrrolo[2,3-d]pyrimidines, closely related to the target compound, have been synthesized and evaluated for their potential as inhibitors of thymidylate synthase (TS), exhibiting antitumor and antibacterial properties. These compounds showed varying degrees of potency against human TS, with certain analogs demonstrating significant inhibitory effects, suggesting their potential in cancer therapy and bacterial infection control (Gangjee et al., 1996).

Synthesis Techniques

A study on the synthesis of 3-sulfenylimidazo[1,5-a]pyridines from dithioesters via C–H functionalization highlights advanced techniques in creating sulfanyl-imidazo pyridine derivatives. This metal-free approach enables the generation of a library of 3-sulfanylimidazopyridines with broad functionalities, underlining the versatility of sulfanyl groups in heterocyclic chemistry (Ramesha et al., 2016).

Anticancer and Antibacterial Agents

Compounds derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have shown potent and selective activity against Helicobacter pylori, including strains resistant to common treatments. These findings suggest the potential of sulfanyl-substituted imidazo[1,2-a]pyrimidines in developing new therapies for H. pylori infections, which are a significant cause of gastric ulcers and cancer (Carcanague et al., 2002).

Materials Science Applications

In the field of materials science, thiophenyl-substituted benzidines, which share structural motifs with the target compound, have been utilized to synthesize transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for optical and electronic applications (Tapaswi et al., 2015).

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-2-phenylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-14-8-10-16(11-9-14)23-18-17(15-6-3-2-4-7-15)21-19-20-12-5-13-22(18)19/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTBOIHKNFXLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.